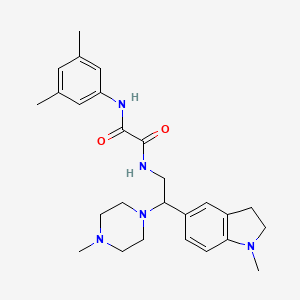

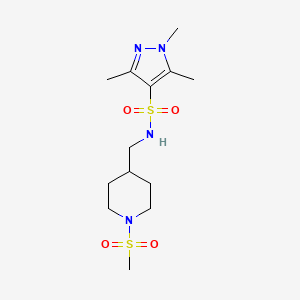

![molecular formula C20H18N2O4S2 B2988672 (Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865175-49-1](/img/structure/B2988672.png)

(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a fused benzene and thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom. The specific substituents on the benzothiazole core can greatly influence the properties and potential applications of these compounds .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions due to the presence of the reactive thiazole ring and various substituents. For example, N,N-disubstituted arylhydrazines can react with CS2 to form benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substituents on the benzothiazole core. Parameters for Lipinski’s rule of 5, which are often linked to the pharmacokinetic and metabolic behaviors in the body, can be calculated computationally .Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Disposition Studies

Research into compounds like "(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" often involves studying their metabolism and disposition within the body. For instance, a study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, revealed insights into the metabolic pathways and excretion methods of similar compounds. These types of studies are crucial for understanding how a drug is processed by the body, which can guide dosing, safety, and efficacy evaluations (Renzulli et al., 2011).

Pharmacological Efficacy and Safety Assessments

Compounds with specific chemical functionalities are often assessed for their pharmacological efficacy and safety. For example, investigations into the diuretic activities of etozolin and reference compounds highlight how structural variations influence pharmacological effects. Research in this area helps in the identification and development of new therapeutic agents with improved efficacy and safety profiles (Biamino, 1977).

Neuropharmacological Applications

Studies on compounds like zonisamide, which share structural similarities with benzothiazole derivatives, explore their potential neuropharmacological applications. Zonisamide's efficacy in treating conditions such as Parkinson's disease due to its multiple modes of action, including dopamine synthesis activation and monoamine oxidase inhibition, suggests that similar compounds could be researched for neuroprotective or neuroenhancement applications (Murata, 2010).

Cancer Research

The development and testing of novel anticancer agents are another potential application area. For instance, MS-275, a benzamide derivative with potent histone deacetylase (HDAC) inhibitory activity, has been investigated in adults with refractory and relapsed acute leukemias. This study highlights the therapeutic potential of such compounds in modifying gene expression to combat cancer (Gojo et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

Benzothiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new benzothiazole derivatives with improved pharmacological profiles, as well as further exploration of their mechanisms of action .

Eigenschaften

IUPAC Name |

4-acetyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-4-11-22-17-10-9-16(28(3,25)26)12-18(17)27-20(22)21-19(24)15-7-5-14(6-8-15)13(2)23/h4-10,12H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUSZWWGTKMHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

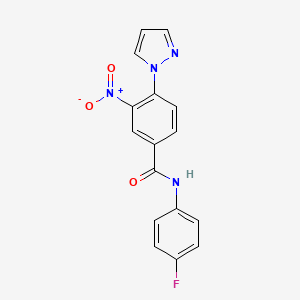

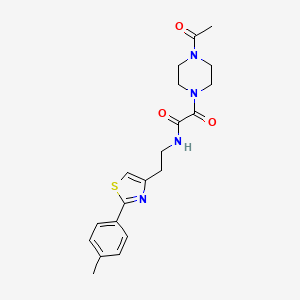

![N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2988590.png)

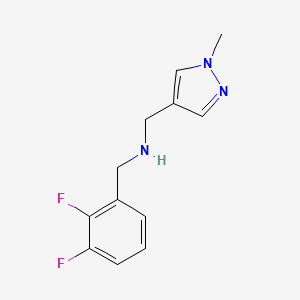

![N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2988593.png)

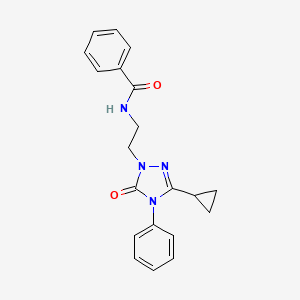

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)

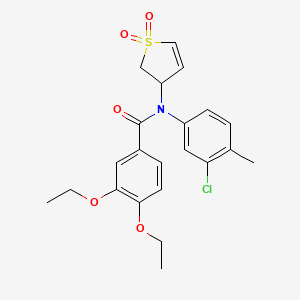

![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)

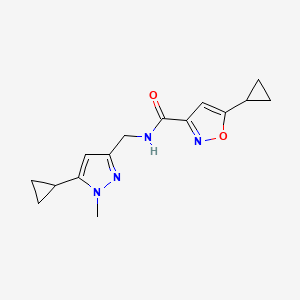

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/new.no-structure.jpg)